![molecular formula C8H13N3S B1519728 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 933705-14-7](/img/structure/B1519728.png)
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Overview
Description
“3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a chemical compound with the IUPAC name 2-methyl-5-(piperidin-3-yl)-1,3,4-thiadiazole hydrochloride . It has a molecular weight of 219.74 .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which include “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The InChI code for “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is 1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a solid compound with a molecular weight of 219.74 .Scientific Research Applications
Anticancer Potential
The 1,3,4-thiadiazole derivatives have been studied for their anticancer properties. Specifically, compounds with a thiadiazole moiety have shown promising results against various cancer cell lines. For instance, certain analogues have demonstrated efficacy within the IC50 range of 1 to 7 µM, indicating their potential as anticancer agents . The structure of these compounds allows for interaction with cancer cells, potentially leading to the inhibition of cell proliferation.
Antimicrobial Activity
These derivatives also exhibit significant antimicrobial activity. They have been tested against a variety of Gram-positive and Gram-negative bacterial and fungal strains. Some molecules have shown potent activity with minimum inhibitory concentration (MIC) ranges of 3.58 to 8.74 µM . This suggests that 1,3,4-thiadiazole derivatives could be developed into new antimicrobial drugs to combat resistant strains of bacteria and fungi.
Antioxidant Effects
The antioxidant capacity of 1,3,4-thiadiazole derivatives has been evaluated using assays like the DPPH assay. One particular analogue, referred to as D-16 in the study, was found to be the most potent derivative, with an IC50 of 22.3 µM, compared to the positive control, ascorbic acid, with an IC50 of 111.6 µM . This indicates a strong potential for these compounds to be used as antioxidants in therapeutic applications.
Anti-Inflammatory Properties
Compounds containing the 1,3,4-thiadiazole core have been reported to possess anti-inflammatory activities. This is particularly relevant for the treatment of chronic inflammatory diseases. The mechanism of action often involves the modulation of inflammatory pathways, providing relief from symptoms and potentially halting disease progression .
Antiviral Applications
The 1,3,4-thiadiazole nucleus has been incorporated into the structure of novel therapeutic agents with antiviral activities. These compounds have been reported to show efficacy against various viruses, which is crucial given the ongoing need for new antiviral drugs due to the emergence of drug-resistant viral strains .
Antiepileptic Effects
Research has also explored the use of 1,3,4-thiadiazole derivatives as antiepileptic agents. These compounds can act as antagonists of voltage-gated sodium channels, which are critical in the propagation of epileptic seizures. By modulating these channels, the derivatives can help in controlling seizures and providing a new avenue for epilepsy treatment .
Future Directions
The future directions for “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new, effective drugs and anticancer strategies is a continuous process, and the modification of the structure of known derivatives with documented activity is one of the methods of searching for new compounds .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad range of biological activities . They have been found to exhibit antimicrobial properties , suggesting they may target bacterial cells. Additionally, some 1,3,4-thiadiazole derivatives have shown anticancer activity , indicating potential targets within cancer cells.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , which could explain the antimicrobial and anticancer activities of these compounds.
Biochemical Pathways
Given the potential disruption of dna replication processes , it’s likely that this compound affects pathways related to cell division and growth. In bacteria, this could lead to inhibited growth and reproduction, while in cancer cells, it could potentially slow or stop tumor growth.
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, this compound may result in inhibited growth and reproduction in bacterial cells and potentially slowed or stopped tumor growth in cancer cells .
properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOWKTCTHGQHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670539 | |
Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
CAS RN |
933705-14-7 | |
Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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